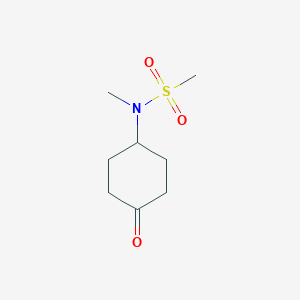![molecular formula C34H20F14IrN4P B13890349 [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13890349.png)
[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is a complex organometallic compound. It is known for its unique structural properties and is used in various scientific research applications. The compound consists of iridium coordinated with pyridine ligands that are substituted with trifluoromethyl and fluorophenyl groups, and it is paired with hexafluorophosphate as the counterion .
Méthodes De Préparation
The synthesis of [4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the following steps:
Ligand Preparation: The pyridine ligands substituted with trifluoromethyl and fluorophenyl groups are synthesized separately.
Complex Formation: These ligands are then reacted with an iridium precursor, such as iridium trichloride, under specific conditions to form the iridium complex.
Counterion Addition: Finally, hexafluorophosphate is introduced to the reaction mixture to form the desired compound
Analyse Des Réactions Chimiques
[4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism by which [4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways. The compound’s luminescent properties are due to its ability to absorb and emit light, which is utilized in bioimaging and OLED applications. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to [4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate include:
Trifluorotoluene: An organic compound with similar trifluoromethyl groups, used as a solvent and intermediate in chemical synthesis.
Other Iridium Complexes: Various iridium complexes with different ligands, used in catalysis and electronic applications
The uniqueness of [4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate lies in its specific ligand structure and its applications in both scientific research and industry.
Propriétés
Formule moléculaire |
C34H20F14IrN4P |
|---|---|
Poids moléculaire |
973.7 g/mol |
Nom IUPAC |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C11H7FN.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h1-6H;2*1-4,6-8H;;/q;3*-1;+3 |
Clé InChI |
DPLFHHLYTUHOIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
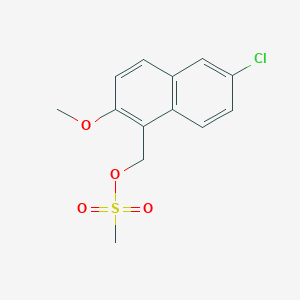
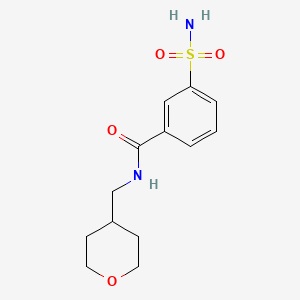
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)

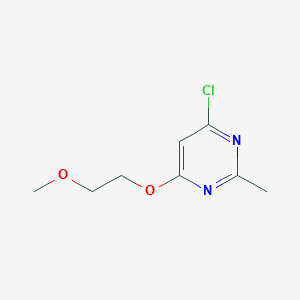
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate](/img/structure/B13890308.png)

![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)
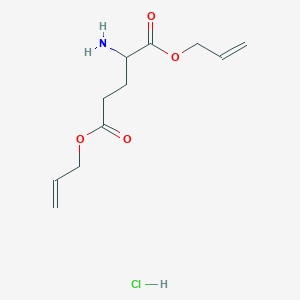
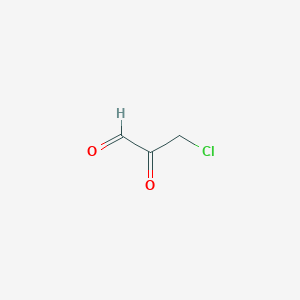
![5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B13890329.png)
